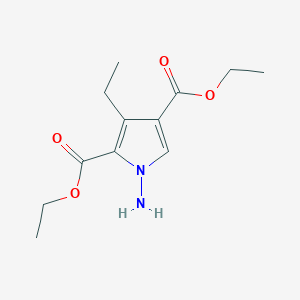
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Vue d'ensemble
Description
“4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1373503-66-2 . It has a linear formula of C8H16CL2F2N2 . This compound has immense potential in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.13 . It’s recommended to be stored at room temperature .Applications De Recherche Scientifique
Metabolic and Pharmacokinetic Properties
Research on compounds with difluoroazetidinyl and piperidine groups focuses on their metabolism, excretion, and pharmacokinetics. For example, the study of a dipeptidyl peptidase IV inhibitor, characterized by similar structural features, revealed insights into its absorption, major metabolic pathways, and elimination, highlighting the utility of such compounds in therapeutic development (Sharma et al., 2012).
Synthetic Approaches and Building Blocks for Drug Discovery
The synthesis of heterocyclic compounds, including azetidines and piperidines, is of significant interest due to their potential as building blocks in drug discovery. A study presented the design and synthesis of azetidine-based isosteres, demonstrating their larger size and increased conformational flexibility compared to parent heterocycles. This work supports their application in lead optimization programs for the development of new therapeutic agents (Feskov et al., 2019).
Antimicrobial Activity
Research on piperidine derivatives, such as the synthesis and microbiological evaluation of certain compounds, has shown significant antibacterial and antifungal activities. These findings suggest the potential of piperidine-based compounds in addressing microbial resistance and developing new antimicrobial therapies (Thanusu et al., 2010).
Molecular Dynamics and Quantum Chemical Studies
Studies on the corrosion inhibition efficiencies of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations, illustrate the broader applicability of these compounds in materials science. Such research offers insights into the adsorption behaviors and inhibition mechanisms, which are crucial for developing corrosion inhibitors in industrial applications (Kaya et al., 2016).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of this compound. It’s classified as highly flammable and harmful if swallowed . It’s also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
Propriétés
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPIXHEWFBPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855963 | |
| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | |
CAS RN |
1373503-66-2 | |
| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Bromo-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1512538.png)
![[1-(2-Trifluoromethyl-phenyl)-cyclopropyl]-methanol](/img/structure/B1512539.png)







![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)


![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)
